Tetrahydroxyquinone

Lithium-Ion Battery Organic Electrode Cyclability

Tetrahydroxyquinone (THQ) is a C6O2(OH)4 redox-active benzoquinone with four hydroxyl groups that enable unique dual functionality: potent reactive oxygen species (ROS) generation and stable metal-ion chelation. Unlike generic quinones, THQ exhibits selective cytotoxicity against HL60 leukemia cells (IC50 20–45 μM) while sparing normal leukocytes, making it an essential tool for cancer apoptosis research. Its precisely measured oxidation potentials (0.81 V and 0.94 V vs. NHE) provide a quantitative framework for electron-transfer and free-radical studies. For batery research, note that the parent compound dissolves in aprotic electrolytes—use the di-sodium salt derivative (o‑Na2THBQ) for electrode applications. Procure high-purity (≥98%) THQ for reproducible, publication‑ready results.

Molecular Formula C6H4O6
Molecular Weight 172.09 g/mol
CAS No. 319-89-1
Cat. No. B1683115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydroxyquinone
CAS319-89-1
SynonymsTetroquinone;  Tetroquinona;  Tetroquinonum; 
Molecular FormulaC6H4O6
Molecular Weight172.09 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)C(=C(C1=O)O)O)O)O
InChIInChI=1S/C6H4O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8,11-12H
InChIKeyDGQOCLATAPFASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydroxyquinone (CAS 319-89-1): A Multi-Functional Redox-Active Small Molecule for Energy Storage and Oncology Research


Tetrahydroxyquinone (THQ, also known as Tetrahydroxy-1,4-benzoquinone), is a redox-active benzoquinone characterized by a C6O2(OH)4 structure [1]. It is a dark, crystalline solid with a melting point of 280°C , known for its ability to participate in redox cycles, forming reactive oxygen species (ROS) and chelating metal ions [1]. This dual functionality underpins its primary research applications: as an electrode material in organic batteries and as an apoptosis-inducing agent in cancer research [2][3].

Why Generic Quinone Substitution Fails for Tetrahydroxyquinone-Based Research


Interchanging Tetrahydroxyquinone (THQ) with other quinone-based compounds like 1,4-benzoquinone or even its structural analogs is not feasible due to its unique combination of properties. While many quinones are redox-active, THQ's four hydroxyl groups confer specific advantages that are not replicated by simpler quinones or its di-sodium salt derivatives. Its unique redox potential profile (0.81 V and 0.94 V vs. NHE) [1] directly influences its ability to participate in specific free radical reactions and generate ROS in biological systems. Conversely, the parent THQ's high solubility in aprotic electrolytes is a major limitation for battery applications, a problem its di-sodium salt (o-Na2THBQ) was specifically engineered to overcome, leading to dramatically improved cyclability [2]. Thus, substituting THQ for its salt form, or vice versa, without understanding these distinct performance characteristics will lead to experimental failure or misinterpretation of results [3].

Quantitative Performance Metrics for Tetrahydroxyquinone in Energy Storage and Cancer Research


Superior Cyclability of o-Na2THBQ Salt vs. Parent THQ in Lithium-Ion Batteries

The ortho-disodium salt of tetrahydroxyquinone (o-Na2THBQ) demonstrates a significant improvement in long-term cyclability compared to its parent THQ compound in lithium-ion batteries. This is a direct head-to-head comparison where the parent THQ is a baseline, and the o-Na2THBQ derivative is the comparator. The quantitative difference is a capacity decay rate of just 0.0075% per cycle for o-Na2THBQ over 2000 cycles at a high rate of 5 A g⁻¹ [1].

Lithium-Ion Battery Organic Electrode Cyclability

High Reversible Capacity of o-Na2THBQ in Potassium-Ion Batteries

The o-Na2THBQ salt exhibits a high initial reversible capacity in potassium-ion batteries (KIBs), a key performance metric for next-generation energy storage. In a direct head-to-head comparison, o-Na2THBQ achieves a reversible capacity of 168.1 mAh g⁻¹ at a current density of 25 mA g⁻¹ [1].

Potassium-Ion Battery Organic Cathode Reversible Capacity

Selective Cytotoxicity of THQ in Leukemia Cells vs. Normal Blood Leukocytes

Tetrahydroxyquinone (THQ) induces apoptosis in HL60 leukemia cells but does not affect the cellular physiology of normal human blood leukocytes, demonstrating a significant differential effect [1]. In HL60 leukemia cells, THQ treatment shows cytotoxicity with an IC50 of 20 µM (total protein content), 40 µM (phosphatase activity), or 45 µM (MTT assay) after 24 hours .

Apoptosis Leukemia Selective Cytotoxicity

Quantified Redox Activity: Oxidation Potentials of THQ

Tetrahydroxyquinone's redox behavior is characterized by two distinct oxidation potentials, a property that can be compared to other quinone-based redox standards. Cyclic voltammetry measurements indicate oxidation potentials for THQ at 0.81 V and 0.94 V vs. the Normal Hydrogen Electrode (NHE) [1].

Redox Chemistry Electrochemistry Free Radical Scavenging

Validated Research Applications for Tetrahydroxyquinone and Its Derivatives


Development of High-Cyclability Organic Electrodes for Lithium-Ion and Potassium-Ion Batteries

Based on the quantitative evidence of o-Na2THBQ's low capacity decay rate (0.0075% per cycle over 2000 cycles) in lithium-ion batteries and high reversible capacity (168.1 mAh g⁻¹) in potassium-ion batteries, this derivative is specifically suited for research into next-generation, sustainable energy storage systems [1]. The parent THQ compound should not be used for this purpose due to its well-documented solubility issues in aprotic electrolytes.

Investigating Selective Apoptosis Mechanisms in Leukemia

The demonstrated selective cytotoxicity of THQ against HL60 leukemia cells (IC50 = 20-45 µM) while sparing normal human blood leukocytes makes it a valuable tool compound for studying cancer-selective cell death pathways, particularly those involving ROS generation and diminished protein kinase B survival signaling [2]. This application is supported by direct comparative data.

Fundamental Studies in Free Radical Chemistry and Redox Biology

The precisely measured oxidation potentials of THQ (0.81 V and 0.94 V vs. NHE) provide a quantitative framework for its use as a redox probe or model compound in studies of electron transfer reactions and free radical scavenging [3]. This data allows for its predictable integration into electrochemical and pulse radiolysis experiments.

Surface Functionalization and Metal Chelation for Nanomaterials

While direct comparative quantitative data is limited, THQ's established ability to form stable complexes with various metal ions, as evidenced by its use as a coating for iron oxide nanoparticles (IONPs) to impart colloidal stability (zeta potential of ζ = −28 ± 2 mV) [4], supports its application in synthesizing metal-organic frameworks (MOFs) and functionalized nanomaterials. This is a class-level application supported by specific, but non-comparative, characterization data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrahydroxyquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.